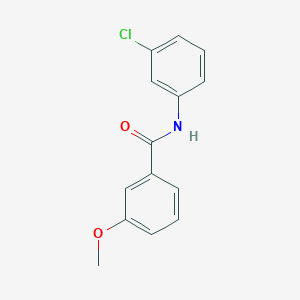
N-(3-chlorophenyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, employing continuous flow reactors for better control of reaction parameters, and utilizing automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions: N-(3-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 3-chloroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Anticancer Activity
Research has indicated that N-(3-chlorophenyl)-3-methoxybenzamide may possess anticancer properties. A study highlighted its efficacy in inhibiting cancer cell proliferation through specific pathways, suggesting potential as a lead compound in cancer drug development. The compound's structural features allow it to interact with cellular targets involved in tumor growth regulation.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Organic Synthesis Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in the preparation of derivatives with enhanced biological activity or novel properties.
Synthesis of Carbamates
One notable application is in the synthesis of carbamates, where this compound can be converted into various carbamate derivatives. These derivatives are essential in the production of herbicides, pesticides, and other agrochemicals, demonstrating the compound's utility in agricultural chemistry .
Herbicide Development
The compound has been explored for its potential use as a herbicide. Studies have shown that derivatives of this compound can exhibit herbicidal activity comparable to established herbicides. This application is particularly relevant given the increasing need for effective agricultural chemicals that minimize environmental impact.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus .
Summary Table of Applications
作用机制
The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
- Benzamide, N-(3-chlorophenyl)-3-fluoro-
- Benzamide, N-(3-chlorophenyl)-3-bromo-
- Benzamide, N-(3-chlorophenyl)-3-nitro-
Comparison:
- Benzamide, N-(3-chlorophenyl)-3-fluoro- has a fluorine atom instead of a methoxy group, which can influence its reactivity and biological activity.
- Benzamide, N-(3-chlorophenyl)-3-bromo- contains a bromine atom, making it more reactive in substitution reactions compared to the methoxy derivative.
- Benzamide, N-(3-chlorophenyl)-3-nitro- has a nitro group, which can be reduced to an amine, providing different chemical and biological properties.
Uniqueness: The presence of the methoxy group in N-(3-chlorophenyl)-3-methoxybenzamide imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
91612-04-3 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI 键 |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















